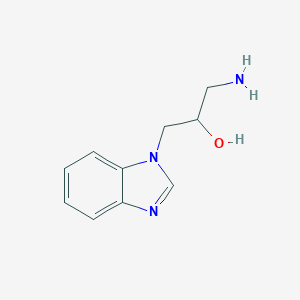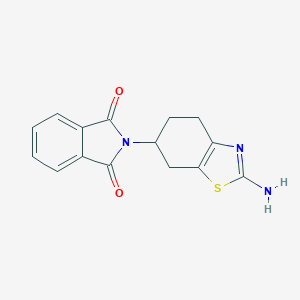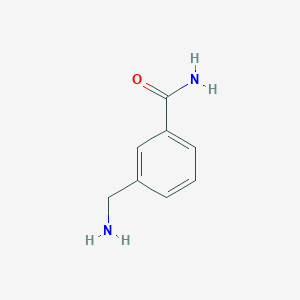
ジメチルホスフィンオキシド
説明
Dimethylphosphine oxide is an organophosphorus compound with the chemical formula (CH₃)₂P(O)H. It is a colorless liquid that is soluble in polar organic solvents. This compound exists as the phosphine oxide rather than the hydroxy tautomer. Dimethylphosphine oxide is known for its applications in various fields, including chemistry, biology, medicine, and industry .
科学的研究の応用
Dimethylphosphine oxide has a wide range of applications in scientific research:
-
Chemistry
-
Biology and Medicine
- Dimethylphosphine oxide is utilized in the synthesis of substituted piperazine derivatives, which are inhibitors for the treatment of viral infections and cancer .
- It is also used in the preparation of ALK inhibitor compounds, which have shown high activity against wild-type and mutant ALK, as well as ROS1WT in certain cell lines .
-
Industry
生化学分析
Biochemical Properties
It is known that it can undergo hydroxymethylation with formaldehyde This suggests that it may interact with enzymes and other biomolecules that are involved in methylation reactions
Cellular Effects
It has been used in the preparation of substituted piperazine derivatives as DGKα/DGKζ inhibitors for the treatment of viral infections and cancer This suggests that it may have effects on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known to undergo hydroxymethylation with formaldehyde , suggesting that it may interact with biomolecules through methylation reactions It may also bind to biomolecules, inhibit or activate enzymes, and cause changes in gene expression
Metabolic Pathways
It is known to undergo hydroxymethylation with formaldehyde , suggesting that it may be involved in methylation pathways
準備方法
Dimethylphosphine oxide can be synthesized through several methods:
-
Hydrolysis of Chlorodimethylphosphine
Reaction: Me₂PCl + H₂O → Me₂P(O)H + HCl
-
Alternative Method Using Diethylphosphite
Reaction: (C₂H₅O)₂P(O)H + 3 CH₃MgBr → (CH₃)₂P(O)MgBr + 2 MgBr(OC₂H₅) + CH₄
化学反応の分析
Dimethylphosphine oxide undergoes various chemical reactions, including:
-
Chlorination
Reaction: Me₂P(O)H + Cl₂ → Me₂P(O)Cl
Conditions: Chlorination of dimethylphosphine oxide produces dimethylphosphoryl chloride.
-
Hydroxymethylation
Reaction: Me₂P(O)H + CH₂O → Me₂P(O)CH₂OH
作用機序
The mechanism of action of dimethylphosphine oxide involves its role as a hydrogen bonding receptor. This property allows it to interact with various molecular targets and pathways. For example, in the context of ALK inhibitor compounds, dimethylphosphine oxide-containing molecules inhibit the activity of anaplastic lymphoma kinase (ALK) by binding to its active site, thereby blocking its function and preventing the proliferation of cancer cells .
類似化合物との比較
Dimethylphosphine oxide can be compared with other similar compounds, such as diphenylphosphine oxide. Both compounds are secondary phosphine oxides and share similar chemical properties. dimethylphosphine oxide is unique due to its specific applications in the synthesis of ALK inhibitors and its role as a hydrogen bonding receptor .
Similar Compounds
- Diphenylphosphine oxide
- Triacrylphosphine oxide
- Alkenyldiphenylphosphine oxides
特性
IUPAC Name |
dimethyl(oxo)phosphanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6OP/c1-4(2)3/h1-2H3/q+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQAWEUZTDVWTDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[P+](=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6OP+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80992833 | |
| Record name | Dimethylphosphine oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80992833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
77.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7211-39-4 | |
| Record name | Dimethylphosphine oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007211394 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dimethylphosphine oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80992833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dimethylphosphine oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.811 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What is the molecular formula, weight, and spectroscopic data for Dimethylphosphine oxide?
A1: Dimethylphosphine oxide (DMPO) has the molecular formula C2H7OP and a molecular weight of 94.07 g/mol. Spectroscopically, it is characterized by a strong P=O stretching band in the infrared (IR) spectrum around 1170 cm-1 []. The 31P NMR spectrum typically shows a singlet in the range of 35-50 ppm, depending on the solvent and substituents [, , , ]. The 1H NMR spectrum exhibits a doublet for the methyl protons (P-CH3) around 1.2-1.5 ppm with a coupling constant (JP-H) of about 13-14 Hz [, , ].
Q2: How does the dimethylphosphinoyl group influence the physicochemical properties of molecules?
A2: The dimethylphosphinoyl group [P(O)Me2] is often referred to as a “magic” group in drug design due to its positive impact on solubility, bioavailability, and ability to modulate interactions with biological targets []. For example, compared to its isosteres, a synthesized 5-P(O)Me2-isoxazoline exhibited improved ADME parameters according to SwissADME Web Tool predictions [].
Q3: What are some common synthetic routes to Dimethylphosphine oxide derivatives?
A3: DMPO derivatives can be synthesized through various methods:
- Williamson Reaction: (Chloromethyl)dimethylphosphine oxide reacts with sodium alcoholates of amino alcohols to yield (aminoalkyloxymethyl)dimethylphosphine oxides []. Similarly, reactions with sodium salts of hydroxypyridines and 8-hydroxyquinoline produce (pyridyloxymethylene)dimethylphosphine oxides and (8-quinolyloxymethylene)dimethylphosphine oxide, respectively [].
- Addition Reactions: DMPO readily adds to 3-thiazolines, yielding dimethyl 4-thiazolidinylphosphine oxides [, ]. It can also add to carbonyl compounds, leading to α-hydroxyphosphine oxides [].
- Strecker-Type Reaction: Diethyl phosphite or DMPO can be added to cyclic imines in a Strecker-type reaction to synthesize α-amino phosphonic esters and α-amino phosphine oxides [].
Q4: Can Dimethylphosphine oxide be used as a reagent in [3+2] cycloaddition reactions?
A4: Yes, (diazomethyl)dimethylphosphine oxide, generated in situ from its corresponding amine, undergoes [3+2] cycloadditions with electron-poor alkynes and alkenes, affording P(O)Me2-substituted pyrazoles and pyrazolines, respectively [].
Q5: How is Dimethylphosphine oxide utilized in peptide chemistry?
A5: N-Methyl-N-trimethylsilylaminomethyl-dimethylphosphine oxide reacts with acyl chlorides to yield phosphorus-containing peptoids bearing the dimethylphosphino group [].
Q6: What is the role of Dimethylphosphine oxide in platinum-catalyzed nitrile hydration?
A6: Dimethylphosphine oxide, along with other secondary phosphine oxides, acts as a ligand in platinum(II) catalysts for the selective hydration of hindered and sensitive nitriles to amides under mild conditions []. These reactions proceed with high selectivity, even at low catalyst loadings, and are tolerant to various functional groups.
Q7: How do Dimethylphosphine oxide headgroups influence the forces between non-ionic surfactant layers?
A7: When exposed in non-ionic surfactant layers, dimethylphosphine oxide headgroups contribute to short-range repulsive forces (1-3 nm) []. These forces, influenced by hydration and steric effects, exhibit temperature dependence, with thicker layers and stronger repulsive forces observed at higher temperatures. This behavior influences the phase behavior of the surfactant-water system.
Q8: How is Dimethylphosphine oxide studied using computational chemistry?
A8: Computer simulations, such as those employing the CS-FE/MT model, help predict the free energy of micellization for systems containing DMPO and other surfactants []. While computationally demanding, these simulations provide valuable insights into the interactions and behavior of DMPO in complex systems, especially concerning the formation of multicomponent micelles. Additionally, density functional theory (DFT) has been used to study the dimerization of hydrophosphoryl compounds, including DMPO, and the proton transfer processes within these dimers [].
Q9: How do structural modifications of the Dimethylphosphine oxide moiety affect biological activity?
A9: While the provided research focuses primarily on the synthesis and reactivity of DMPO derivatives, it highlights the significance of the dimethylphosphinoyl group in medicinal chemistry. Modifications to this group can significantly impact a compound's activity, potency, and selectivity. For instance, replacing the oxygen in DMPO with sulfur to form dimethylphosphine sulfide alters its reactivity and coordination behavior [, , ]. Further studies focusing on the systematic variation of substituents on the phosphorus atom and exploring different heteroatom substitutions would provide a more comprehensive understanding of the SAR for this class of compounds.
Q10: What are some potential applications of Dimethylphosphine oxide derivatives?
A10: DMPO derivatives have shown promise in various fields:* Plant Growth Regulation: Triazolo[4,5-d]pyrimidine and pyrazolo[3,4-d]pyrimidine derivatives of aminomethyl- and aminomethyloxymethyl dimethylphosphine oxides have exhibited herbicidal and plant growth regulating activities []. * Medicinal Chemistry: The dimethylphosphinoyl group is a valuable pharmacophore in drug design. DMPO derivatives, particularly those incorporating isoxazoline rings, show potential for developing focused combinatorial libraries for drug discovery [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


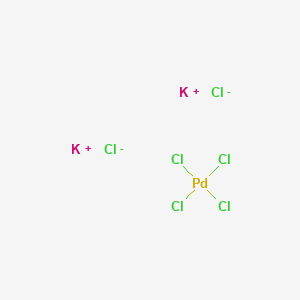
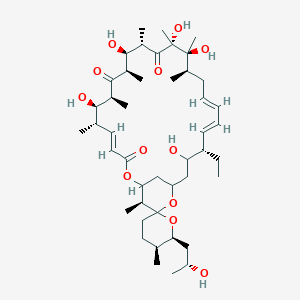


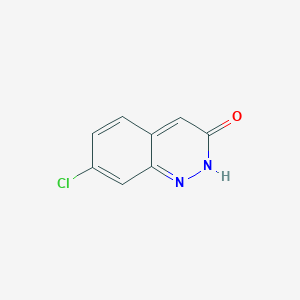


![7-Chloro-3-methylisoxazolo[4,5-d]pyridazine](/img/structure/B10934.png)
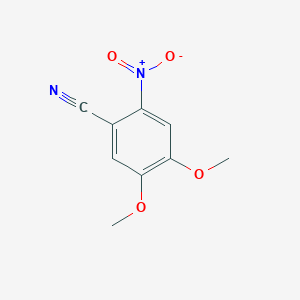
![Furo[2,3-b]pyridine-3-carboxamide](/img/structure/B10940.png)
